

Spectroscopic Profile of 2-Cyano-N-methylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyano-N-methylacetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyano-N-methylacetamide** ($C_4H_6N_2O$), a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data, offering valuable insights for compound characterization and quality control. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Cyano-N-methylacetamide**.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.85	Singlet	3H	N-CH ₃
3.45	Singlet	2H	-CH ₂ -CN
6.50 (approx.)	Broad Singlet	1H	N-H

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
26.0	N-CH ₃
28.5	-CH ₂ -CN
116.0	-CN
165.0	C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch
~2940	Medium	C-H Stretch (sp ³)
~2250	Medium	C≡N Stretch
~1660	Strong	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
98.05	Molecular Ion [M] ⁺
57.03	[M - CH ₂ CN] ⁺
42.02	[CH ₂ CN] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of a small organic molecule like **2-Cyano-N-methylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Cyano-N-methylacetamide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of solid **2-Cyano-N-methylacetamide** directly onto the ATR crystal.

- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

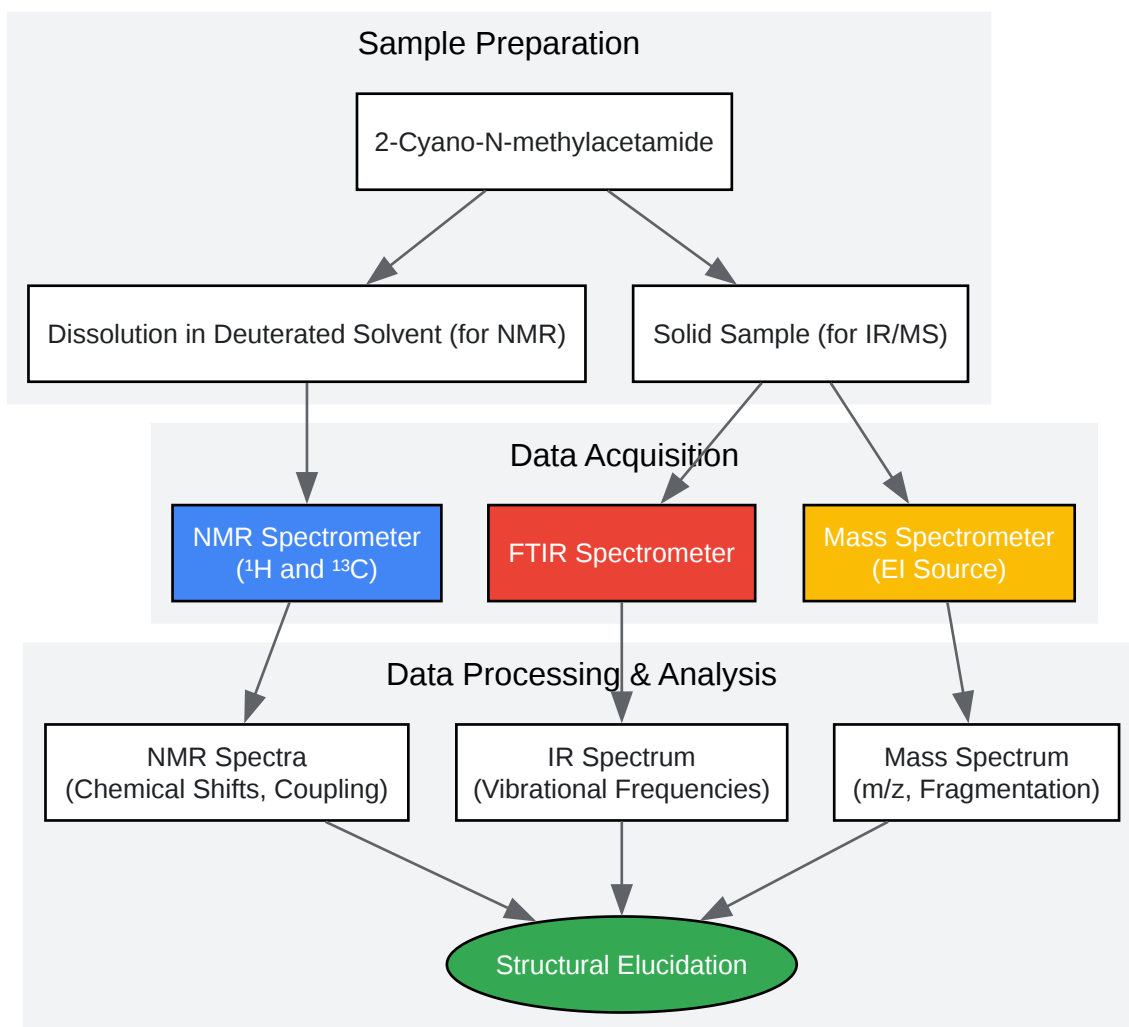
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with electrons at a standard energy of 70 eV.[\[1\]](#)[\[2\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis of **2-Cyano-N-methylacetamide**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bitesizebio.com [bitesizebio.com]
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